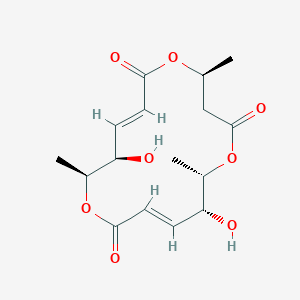
Macrosphelide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrosphelide A is an organic small molecule that has garnered significant interest due to its potential as a lead compound for the design of anti-cancer drugs. It was first isolated from the mycoparasite Coniothyrium minitans, which is known for its antifungal activity . This compound exhibits a range of biological activities, including anti-cancer, antifungal, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Macrosphelide A involves the preparation of key fragments and the final ring-closure reaction to form the unique 16-membered macrolactone skeleton . One efficient synthetic route includes the Yamaguchi–Hirao alkynylation, followed by a cross metathesis to connect a linker unit to the allyl-macrosphelide, and finally coupling the linker-bound this compound with a chemical biotin tag .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using the mycoparasite Coniothyrium minitans. This organism produces this compound as a major metabolite, which can be isolated and purified for further use .
Chemical Reactions Analysis
Types of Reactions
Macrosphelide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities .
Scientific Research Applications
Macrosphelide A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrolide synthesis and reactivity.
Biology: this compound is used to study cell adhesion and signaling pathways.
Industry: This compound is used in the development of biocontrol agents for plant pathogens.
Mechanism of Action
Macrosphelide A exerts its effects by simultaneously inactivating several key enzymes involved in cancer metabolism, including enolase 1, aldolase A, and fumarate hydratase . This inhibition disrupts the Warburg effect, a metabolic adaptation in cancer cells, thereby selectively targeting tumor cells while sparing normal cells .
Comparison with Similar Compounds
Similar Compounds
Macrosphelide B: Exhibits similar biological activities but with different potency levels.
Macrosphelide E: Similar in structure but with variations in the substituent groups.
Uniqueness
Macrosphelide A is unique due to its specific inhibition of multiple enzymes involved in cancer metabolism, making it a promising candidate for anti-cancer drug development .
Properties
IUPAC Name |
(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-FTXQSDARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
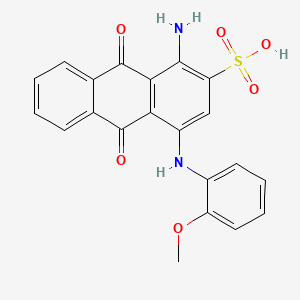
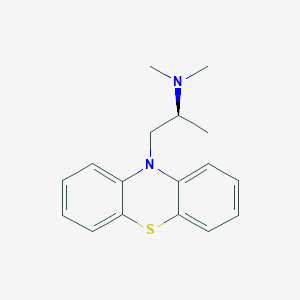
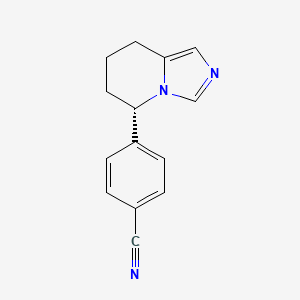
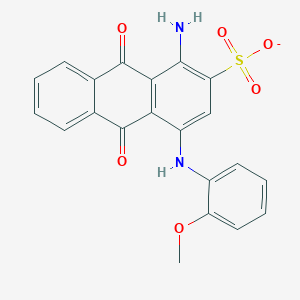

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
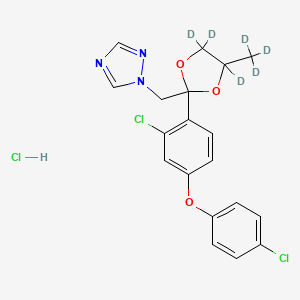
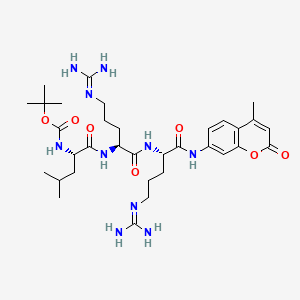
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
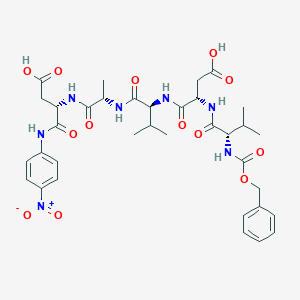
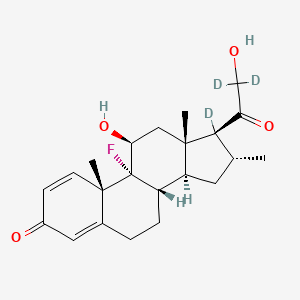
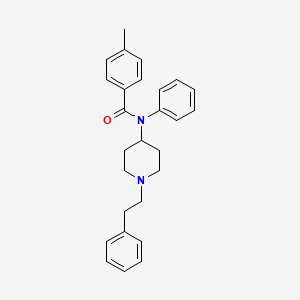
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)

